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In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a
blend of synthetic accessibility, structural diversity, and potent biological activity is perpetual.
The 1,4-oxazepane ring, a seven-membered heterocycle containing nitrogen and oxygen
atoms, has steadily emerged from the shadow of its smaller, more ubiquitous six-membered
cousin, the morpholine ring, to establish itself as a privileged scaffold in modern drug discovery.
[1][2] Its unigque conformational flexibility allows it to present substituents in a distinct three-
dimensional space, enabling interactions with a wide variety of biological targets with high
affinity and selectivity.[2][3] This guide provides an in-depth exploration of the synthesis,
multifaceted pharmacological profile, and therapeutic potential of 1,4-oxazepane derivatives,
grounded in experimental data and field-proven insights for researchers, scientists, and drug
development professionals.

The 1,4-Oxazepane Core: Structural and Synthetic
Foundations

The fundamental distinction of the 1,4-oxazepane ring lies in its seven-membered structure,
which imparts a higher degree of conformational freedom compared to the more rigid chair
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conformation of morpholine.[1] This flexibility can be a significant advantage, allowing for an
optimal arrangement of pharmacophoric groups to fit into complex protein binding pockets.
However, this same flexibility can present synthetic challenges and may influence
physicochemical properties like lipophilicity and aqueous solubility.[1]

General Synthetic Strategies

The construction of the 1,4-oxazepane ring system can be achieved through various synthetic
methodologies. A prevalent strategy involves the cyclization of appropriately functionalized
open-chain precursors. More recent and efficient methods have been developed, including
those utilizing N-propargylamines as versatile building blocks, which offer high atom economy
and shorter synthetic routes.[4][5] Aryl-fused derivatives, such as benzo[b][6][7]oxazepines, are
often synthesized through the reaction of 2-aminophenols with alkynones or via tandem
transformations like C-N coupling followed by C-H carbonylation.[7][8]
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Caption: A generalized workflow for the synthesis of 1,4-oxazepane derivatives.

Experimental Protocol: Synthesis of Benzo-1,4-
oxazepine via Tandem Transformation

This protocol is adapted from a reported tandem C-N coupling/C-H carbonylation reaction,
providing an efficient route to pharmaceutically relevant benzoxazepine derivatives.[7]

Objective: To synthesize 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][6][ 7]oxazepin-5-one.
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Materials:

4-Chloro-2-(prop-2-yn-1-ylamino)phenol

¢ |lodobenzene

o Copper(l) lodide (Cul)

e 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (ligand)

e Potassium Carbonate (K2COs)

e Dimethylformamide (DMF)

e Carbon Dioxide (COz2) balloon

» Standard glassware for inert atmosphere reactions

Procedure:

To a dry Schlenk tube, add 4-Chloro-2-(prop-2-yn-1-ylamino)phenol (1.0 mmol),
iodobenzene (1.2 mmol), Cul (0.1 mmol), the ligand (0.1 mmol), and K2COs (2.0 mmol).

o Evacuate and backfill the tube with argon three times.

e Add dry DMF (5 mL) via syringe.

o Evacuate and backfill the tube with a balloon of carbon dioxide (COz2).
¢ Place the reaction mixture in a preheated oil bath at 100 °C.

« Stir the reaction for 12 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction to room temperature and quench with water (20 mL).

o Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl
acetate gradient) to yield the desired benzo-1,4-oxazepine derivative.[7]

The Pharmacological Spectrum of 1,4-Oxazepane
Derivatives

The true value of the 1,4-oxazepane scaffold is demonstrated by its broad range of biological
activities, targeting key players in various disease pathologies.

Central Nervous System (CNS) Applications

The conformational flexibility of the 1,4-oxazepane ring makes it particularly well-suited for
interacting with complex CNS targets like G-protein coupled receptors.[1]

o Dopamine D4 Receptor Ligands: The dopamine D4 receptor is a significant target for
developing atypical antipsychotics to treat schizophrenia, with the goal of avoiding the
extrapyramidal side effects of older medications.[6][9] Several series of 1,4-oxazepane
derivatives have been synthesized that show high selectivity for the D4 receptor.[2][6]
Structure-activity relationship (SAR) studies reveal that the size of the oxazepane ring and
the nature of substituents on the aromatic rings are crucial for high affinity.[6][9]
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Caption: Antagonism of the Dopamine D4 receptor pathway by 1,4-oxazepane derivatives.

+ Neuroprotective Agents: Certain benzo-1,4-oxazepine derivatives have demonstrated
significant neuroprotective effects. In preclinical models, compounds have shown the ability
to protect against cerebral anti-ischemic events.[10] Other derivatives have exhibited
neuroprotective activity against cellular injuries induced by hydrogen peroxide and 3-amyloid
plaques, which are implicated in neurodegenerative diseases like Alzheimer's.[11][12] One
such compound, Piclozotan, emerged from these studies as a selective 5-HT1A receptor
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agonist with remarkable neuroprotective activity in a transient middle cerebral artery
occlusion model.[10]

Anticancer Activity

The 1,4-oxazepane scaffold is a component of numerous compounds investigated for their
anticancer potential. Derivatives have shown cytotoxicity against a range of human cancer cell
lines, including colon, breast, lung, and cervical cancer.[13][14][15]

o Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis
(programmed cell death) and cell cycle arrest.[15][16] For instance, one study on 1-oxa-4-
azaspiro derivatives showed that a lead compound inhibited the proliferation of MDA-MB-231
breast cancer cells by increasing both early and late-stage apoptosis.[15]

Table 1: In Vitro Cytotoxicity (ICso) of Selected 1,4-Oxazepane Derivatives

Compound Class Cancer Cell Line ICs0 (M) Reference
Oxazepine-
. . CaCo-2 (Colon) 39.6 [13]
Coumarin Hybrid
1-Oxa-4-
. A549 (Lung) 0.26 [15]
azaspironenone (6d)
1-Oxa-4-
_ MDA-MB-231 (Breast)  0.10 [15]
azaspironenone (8d)
1-Oxa-4-
HeLa (Cervical) 0.18 [15]

azaspironenone (6b)

| Benzolf][6][7]oxazepinone (3h)| Hep-3B (Hepatocellular)| 3.5 |[17] |

Experimental Protocol: MTT Assay for In Vitro
Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effects of novel 1,4-
oxazepane derivatives on cancer cell lines.[16]
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Objective: To determine the half-maximal inhibitory concentration (ICso) of a test compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT), is reduced by the mitochondrial dehydrogenases of metabolically active cells
into a purple formazan product. The amount of formazan is proportional to the number of viable
cells.[16]

Procedure:

o Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) into a 96-well plate at a density
of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO-..

o Compound Treatment: Prepare serial dilutions of the 1,4-oxazepane derivative in culture
medium. Remove the old medium from the wells and add 100 pL of the compound dilutions.
Include vehicle control (e.g., DMSO) and untreated control wells.

 Incubation: Incubate the plate for 24-72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 4 hours.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

e Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the viability against the log of the compound concentration and
determine the ICso value using non-linear regression analysis.
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Caption: Workflow for the in vitro evaluation of anticancer activity.

Anti-inflammatory and Antimicrobial Potential

¢ Anti-inflammatory Activity: The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-
inflammatory drugs. Molecular docking studies have investigated 1,4-oxazepane derivatives
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as potential COX-2 inhibitors.[3] These in silico analyses revealed that certain derivatives
could achieve binding energies superior to known COX-2 inhibitors like celecoxib, indicating
a strong potential for potent anti-inflammatory activity by blocking the conversion of
arachidonic acid to prostaglandins.[3]

» Antimicrobial Activity: Various oxazepine derivatives have been synthesized and tested
against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g.,
Escherichia coli) bacteria.[18][19] For example, novel sulfonamide-containing 1,4-
oxazepanes are being explored, building on the known mechanism of sulfonamides which
inhibit bacterial folic acid synthesis.[20] These studies suggest that the 1,4-oxazepane
scaffold can be a valuable component in the design of new antimicrobial agents.

Future Perspectives: From Bench to Bedside

The 1,4-oxazepane scaffold represents a versatile and promising platform for the development
of novel therapeutic agents. Its proven activity across diverse biological targets in the CNS,
oncology, and infectious diseases highlights its significance in medicinal chemistry.[2][21] The
continued exploration of this scaffold, aided by computational tools like molecular docking and
QSAR, will undoubtedly uncover new structure-activity relationships and lead to the design of
more potent and selective drug candidates.[3] The primary challenges lie in optimizing the
pharmacokinetic and toxicological profiles of these derivatives to translate their preclinical
promise into clinical success. The journey from the synthetic chemistry bench to the patient's
bedside is arduous, but for 1,4-oxazepane derivatives, the path is well-lit with scientific
potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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